N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide
Overview
Description
N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide: is an organic compound with a complex structure that includes cyanoethyl and pentanoylamino groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with pentanoyl chloride to form 4-(pentanoylamino)benzamide. This intermediate is then reacted with acrylonitrile in the presence of a base to introduce the cyanoethyl groups, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules could make it a candidate for drug development studies .
Industry: In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of polymers or as a precursor for other industrially relevant compounds .
Mechanism of Action
The mechanism of action of N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The cyanoethyl groups can participate in nucleophilic addition reactions, while the benzamide core can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
N,N-bis(2-cyanoethyl)benzamide: Lacks the pentanoylamino group, which may result in different chemical and biological properties.
N,N-bis(2-cyanoethyl)-4-(butanoylamino)benzamide: Similar structure but with a butanoylamino group instead of pentanoylamino, potentially affecting its reactivity and applications.
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)-4-(pentanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-3-6-17(23)21-16-9-7-15(8-10-16)18(24)22(13-4-11-19)14-5-12-20/h7-10H,2-6,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPFXFBUPSUSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)N(CCC#N)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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